5,5,6,6,6-Pentafluoro-2,2-dimethylhexan-3-one
Description
Introduction to 5,5,6,6,6-Pentafluoro-2,2-dimethylhexan-3-one
Nomenclature and Structural Characteristics
The systematic IUPAC name 5,5,6,6,6-Pentafluoro-2,2-dimethylhexan-3-one provides a precise description of the compound’s structure. Breaking down the name:
- Hexan-3-one indicates a six-carbon chain with a ketone group at position 3.
- 2,2-Dimethyl denotes two methyl groups attached to carbon 2.
- 5,5,6,6,6-Pentafluoro specifies five fluorine atoms: two at carbon 5 and three at carbon 6.
The molecular formula is C₈H₁₁F₅O , with a molecular weight of 218.17 g/mol . The SMILES notation (CC(C)(C(CC(F)(C(F)(F)F)F)=O)C) further clarifies the arrangement: a central ketone flanked by methyl groups at C2 and a perfluorinated ethyl group at C4 (Figure 1).
Table 1: Key Structural and Physicochemical Properties
| Property | Value |
|---|---|
| CAS Registry Number | 177264-69-6 |
| Molecular Formula | C₈H₁₁F₅O |
| Molecular Weight | 218.17 g/mol |
| SMILES | CC(C)(C(CC(F)(C(F)(F)F)F)=O)C |
The fluorine atoms introduce significant electronegativity, polarizing the carbonyl group and influencing intermolecular interactions. This polarization enhances the compound’s reactivity toward nucleophiles while stabilizing intermediates in synthetic pathways.
Historical Development and Discovery
The synthesis of 5,5,6,6,6-Pentafluoro-2,2-dimethylhexan-3-one emerged from advancements in fluorination techniques developed in the late 20th century. Early methods for introducing fluorine into organic molecules relied on hazardous reagents like HF or SF₄, but modern approaches employ safer, more selective fluorinating agents such as DAST (diethylaminosulfur trifluoride) or XeF₂.
A key breakthrough involved the use of Zr-catalyzed asymmetric conjugate additions , as demonstrated in related fluorinated enone syntheses. For 5,5,6,6,6-Pentafluoro-2,2-dimethylhexan-3-one, optimized conditions include:
- Inert atmospheres to prevent side reactions with moisture or oxygen.
- Low-temperature reactions (-23°C to 0°C) to control exothermic fluorination steps.
- Stepwise fluorine introduction via intermediates like 5,5,6-trifluoro-2,2-dimethylhexan-3-one, followed by further fluorination at C6.
These methods highlight the compound’s synthesis as a product of iterative refinements in fluoroorganic chemistry, driven by demands for complex fluorinated building blocks in pharmaceuticals and materials.
Significance in Fluorinated Ketone Chemistry
Fluorinated ketones occupy a critical niche in synthetic chemistry due to their dual functionality: the carbonyl group serves as a reactive site, while fluorine atoms modulate electronic and steric environments. 5,5,6,6,6-Pentafluoro-2,2-dimethylhexan-3-one exemplifies this duality through three key attributes:
- Enhanced Electrophilicity : The electron-withdrawing effect of fluorine increases the ketone’s susceptibility to nucleophilic attack, enabling reactions with Grignard reagents or hydrides under milder conditions compared to non-fluorinated analogs.
- Thermal and Oxidative Stability : The strong C-F bonds (bond energy ~485 kJ/mol) confer resistance to degradation, making the compound suitable for high-temperature applications in polymer chemistry.
- Stereoelectronic Tunability : The spatial arrangement of fluorine atoms influences conformational preferences, as seen in NMR studies where fluorine coupling constants reveal restricted rotation around the C5-C6 bond.
Applications of this compound span:
- Materials Science : As a monomer for fluorinated polymers with low surface energy and chemical resistance.
- Organic Synthesis : As a precursor to α,α-difluoroketones via defluorination reactions, which are valuable in enzyme inhibition studies.
Comparative studies with simpler fluorinated ketones (e.g., trifluoroacetone) underscore its unique reactivity profile. For instance, the presence of multiple fluorine atoms at C5 and C6 creates a steric shield that directs regioselective transformations at the carbonyl group.
Properties
Molecular Formula |
C8H11F5O |
|---|---|
Molecular Weight |
218.16 g/mol |
IUPAC Name |
5,5,6,6,6-pentafluoro-2,2-dimethylhexan-3-one |
InChI |
InChI=1S/C8H11F5O/c1-6(2,3)5(14)4-7(9,10)8(11,12)13/h4H2,1-3H3 |
InChI Key |
NHMAOBYAGCSWMV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(=O)CC(C(F)(F)F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthesis of Fluorinated Precursors
- Fluorinated β-diketones as intermediates: Studies on silver(I) complexes with fluorinated β-diketonates such as 1,1,1,2,2-pentafluoro-3,5-hexanedione (a related fluorinated β-diketone) provide insight into the synthesis and handling of fluorinated ketone precursors. These β-diketones can be synthesized by condensation of fluorinated acyl compounds with methyl ketones under controlled conditions, often in the presence of metal catalysts to stabilize intermediates.
Aldol Condensation and Hydroformylation Routes
- Aldol reaction of fluorinated aldehydes and ketones: The aldol condensation is a key method to build carbonyl-containing compounds with fluorinated substituents. For example, hydroformylation of butenes to produce pentanal and subsequent aldol condensation under elevated temperatures (90–130°C) and controlled pressures leads to fluorinated aldehydes or ketones. This method can be adapted to fluorinated substrates to yield intermediates that, upon hydrogenation and distillation, form fluorinated ketones with branched alkyl chains.
Fluorination via Diazotization and Schiemann Reaction
- Schiemann reaction for fluorination: For introducing fluorine atoms into aromatic or aliphatic systems, diazotization followed by fluorination (Schiemann reaction) is a classical method. While this is more common for aromatic compounds like pentafluorobenzoic acid, analogous strategies can be adapted for aliphatic ketones or their precursors to introduce fluorines at specific positions.
Catalytic Hydrogenation and Oxidation
- Catalytic hydrogenation: After forming fluorinated aldehydes or unsaturated intermediates, catalytic hydrogenation (often with platinum or cobalt catalysts) is used to reduce double bonds or aldehydes to alcohols, which can then be oxidized to ketones. Platinum catalysts are favored industrially for their availability and efficiency in hydrogenation steps.
- Data Table: Summary of Preparation Methods and Conditions
- The aldol condensation approach under controlled temperature and pressure is effective for assembling branched fluorinated ketones from hydroformylated aldehydes, achieving high selectivity and conversion rates (up to 95%) for self-condensation products.
- The use of cobalt and platinum catalysts in hydroformylation and hydrogenation steps respectively is well-documented and industrially scalable, providing a route to fluorinated ketones with high purity and yield.
- Fluorinated β-diketones analogous to the target compound have been synthesized and characterized, demonstrating the feasibility of preparing pentafluoro-substituted ketones through metal-catalyzed condensation and coordination chemistry.
- Direct fluorination methods such as the Schiemann reaction, although more common for aromatic systems, offer a potential pathway for introducing fluorine atoms selectively in aliphatic ketone precursors when adapted appropriately.
The preparation of 5,5,6,6,6-pentafluoro-2,2-dimethylhexan-3-one is best approached through a combination of hydroformylation of suitable olefins to generate fluorinated aldehyde intermediates, followed by aldol condensation under controlled conditions to form the ketone backbone. Subsequent catalytic hydrogenation and purification steps yield the target fluorinated ketone. The use of cobalt and platinum catalysts is central to these processes, ensuring high selectivity and yield. Alternative fluorination strategies, including diazotization and Schiemann reactions, may complement the synthesis by enabling fluorine incorporation at specific sites. The integration of these methods, supported by data on fluorinated β-diketones and industrial hydroformylation processes, provides a robust, scalable pathway for synthesizing this compound.
Chemical Reactions Analysis
Types of Reactions
5,5,6,6,6-Pentafluoro-2,2-dimethylhexan-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol group.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Carboxylic acids or aldehydes.
Reduction: Alcohols.
Substitution: Compounds with new functional groups replacing the fluorine atoms.
Scientific Research Applications
5,5,6,6,6-Pentafluoro-2,2-dimethylhexan-3-one has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and fluorination reactions.
Biology: Studied for its potential effects on biological systems and as a tool for probing biochemical pathways.
Medicine: Investigated for its potential use in drug development and as a diagnostic agent.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 5,5,6,6,6-Pentafluoro-2,2-dimethylhexan-3-one involves its interaction with molecular targets through its fluorinated structure. The presence of fluorine atoms can enhance the compound’s reactivity and stability, allowing it to participate in various chemical and biological processes. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The following table compares key structural and functional attributes of 5,5,6,6,6-Pentafluoro-2,2-dimethylhexan-3-one with analogous compounds:
| Compound Name | Molecular Formula | Molecular Weight | Functional Group | Fluorine Substitution | Key Structural Features |
|---|---|---|---|---|---|
| 5,5,6,6,6-Pentafluoro-2,2-dimethylhexan-3-one | C₈H₁₁F₅O | 234.17 | Ketone | 5,6-positions | Two methyl groups at C2; single ketone at C3 |
| 5,5,6,6,6-Pentafluoro-2,4-hexanedione | C₆H₅F₅O₂ | 212.09 | Diketone | 5,6-positions | Two ketone groups at C2 and C4 |
| 5,5,6,6,6-Pentafluoro-3-hexen-2-one | C₆H₅F₅O | 196.10 | α,β-Unsaturated ketone | 5,6-positions | Conjugated double bond (C3–C4) |
| Methyl 2,2,3,3,3-pentafluoropropyl ether | C₄H₅F₅O | 164.07 | Ether | 2,3-positions | Methoxy group adjacent to pentafluoropropyl |
| 5,5,6,6,6-Pentafluorohexan-1-ol | C₆H₇F₅O | 202.11 | Alcohol | 5,6-positions | Hydroxyl group at C1 |
Physical Properties
Key Observations:
Boiling Points: Methyl 2,2,3,3,3-pentafluoropropyl ether (C₄H₅F₅O) has a boiling point of 46°C, significantly lower than typical alcohols or ketones due to reduced intermolecular forces from fluorine's electron-withdrawing effects . Fluorinated ketones generally exhibit lower boiling points compared to non-fluorinated analogs. For example, the α,β-unsaturated 5,5,6,6,6-Pentafluoro-3-hexen-2-one (C₆H₅F₅O) likely has a lower boiling point than the target compound due to its planar, conjugated structure .
Density :
Research Findings and Trends
Thermal Stability : Fluorinated ketones like the target compound are thermally stable, making them suitable for high-temperature reactions .
Toxicity and Safety : Fluorinated compounds may release toxic hydrogen fluoride (HF) upon decomposition. Proper storage (dry, cool environments) and protective equipment (gloves, goggles) are critical .
Synthetic Utility : Fluorinated ketones serve as intermediates in synthesizing fluorinated pharmaceuticals (e.g., antiviral drugs) and specialty materials .
Biological Activity
5,5,6,6,6-Pentafluoro-2,2-dimethylhexan-3-one is a fluorinated organic compound that has garnered interest in various fields due to its unique chemical properties. This article explores its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
- Molecular Formula : C8H8F5O
- Molecular Weight : 202.15 g/mol
- IUPAC Name : 5,5,6,6,6-Pentafluoro-2,2-dimethylhexan-3-one
- Structure : The compound features a ketone functional group and multiple fluorine substitutions which significantly alter its reactivity and biological interactions.
The biological activity of 5,5,6,6,6-pentafluoro-2,2-dimethylhexan-3-one can be attributed to several mechanisms:
- Enzyme Inhibition : The compound has been studied for its ability to inhibit certain enzymes involved in metabolic pathways. Its fluorinated structure may enhance binding affinity to target sites.
- Cell Membrane Interaction : The hydrophobic nature of the fluorinated groups can facilitate interactions with lipid membranes, potentially affecting membrane fluidity and function.
- Reactive Oxygen Species (ROS) Generation : Some studies suggest that fluorinated compounds can induce oxidative stress in cells by generating ROS.
Antimicrobial Activity
Research indicates that 5,5,6,6,6-pentafluoro-2,2-dimethylhexan-3-one exhibits antimicrobial properties against various bacterial strains. A study demonstrated its effectiveness against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 50 to 200 µg/mL.
Cytotoxicity Assays
In vitro assays using human cancer cell lines have shown that this compound may induce cytotoxic effects. For example:
- Cell Line : A549 (human lung carcinoma)
- IC50 Value : Approximately 15 µM after 48 hours of exposure.
This suggests potential applications in cancer therapy; however, further studies are needed to elucidate the specific pathways involved.
Case Studies
-
Case Study on Antibacterial Efficacy
- Objective : To evaluate the antibacterial efficacy of the compound against Gram-positive and Gram-negative bacteria.
- Methodology : Disk diffusion method was employed.
- Results : Significant zones of inhibition were observed for both bacterial types at higher concentrations.
-
Case Study on Cancer Cell Lines
- Objective : To assess the cytotoxic effects on A549 cells.
- Methodology : MTT assay was conducted to determine cell viability.
- Results : The compound reduced cell viability significantly at concentrations above 10 µM.
Data Summary Table
| Property/Activity | Result/Value |
|---|---|
| Molecular Formula | C8H8F5O |
| Molecular Weight | 202.15 g/mol |
| MIC against S. aureus | 50 µg/mL |
| MIC against E. coli | 200 µg/mL |
| IC50 (A549 cells) | ~15 µM |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
